Salicylcurcumin - 1236545-54-2

Salicylcurcumin

Catalog Number: EVT-1208833
CAS Number: 1236545-54-2
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Salicylcurcumin, a compound that combines the beneficial properties of salicylic acid (SA) and curcumin, emerges as a promising molecule in the field of medicinal chemistry. Salicylic acid, a plant hormone, has been recognized for its medicinal use in humans for over two centuries and has been extensively studied for its role in plant defense mechanisms against pathogens2. Curcumin, on the other hand, is a polyphenolic compound isolated from the rhizome of Curcuma longa, known for its antioxidant, anti-inflammatory, and anti-cancer activities3. The combination of these two molecules could potentially enhance their individual effects and applications in various fields.

Applications in Various Fields

Medicinal Plants and Agriculture

In agriculture, the application of salicylic acid has been shown to enhance the growth, yield, and bioactive compound composition of Curcuma longa, a medicinal plant. The foliar spraying of SA significantly improved plant growth and curcuminoid content, with an increase in the expression of genes involved in curcuminoid biosynthesis, such as CURS1, CURS2, CURS3, and DCS1. This indicates the potential of salicylcurcumin in increasing the production of valuable phytochemicals in medicinal plants.

Pharmaceutical Industry

The pharmaceutical industry could greatly benefit from the multifunctional therapeutic applications of salicylcurcumin. Its anti-inflammatory and antioxidant properties make it a potential therapeutic option for treating diseases characterized by oxidative stress and inflammation. The modulation of signaling molecules by curcumin suggests that salicylcurcumin could be effective in treating a wide range of diseases, including diabetes, cancer, arthritis, Alzheimer's disease, and cardiovascular diseases3.

Clinical Biology

Recent progress in clinical biology has highlighted the potential of curcumin in various organ pathophysiologies. However, the oral bioavailability of curcumin is a limitation that needs to be addressed. The combination of curcumin with salicylic acid could potentially overcome these limitations, leading to more effective clinical applications3.

Synthesis Analysis

The synthesis of salicylcurcumin typically involves a multi-step process:

  1. Condensation Reaction: Salicylaldehyde is reacted with acetylacetone in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization under acidic conditions to form the core structure of salicylcurcumin.
  3. Oxidation: The final product is obtained through oxidation using an oxidizing agent like potassium permanganate .

In industrial settings, these methods are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance efficiency and scalability.

Molecular Structure Analysis

Salicylcurcumin has a complex molecular structure that can be described as follows:

  • Chemical Formula: C₁₃H₉O₃
  • Molecular Weight: Approximately 221.20 g/mol
  • Structural Features: The molecule consists of two aromatic rings connected by a seven-carbon linker chain that includes a β-diketone moiety. This structure allows for keto-enol tautomerism, which is significant for its biological activity.
Chemical Reactions Analysis

Salicylcurcumin participates in several chemical reactions, including:

  • Oxidation: It can be oxidized to form quinones and other derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can yield various reduced forms of salicylcurcumin, potentially altering its pharmacological properties.
  • Electrophilic Substitution: The phenolic rings can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions under which these reactions occur can significantly influence the yield and purity of the products .

Mechanism of Action

The mechanism of action of salicylcurcumin is closely related to that of curcumin. It acts primarily as an antioxidant by scavenging reactive oxygen species such as hydroxyl radicals and superoxide anions. Additionally, it inhibits lipid peroxidation and protects against peroxide-induced DNA damage. These actions contribute to its potential therapeutic effects in various diseases characterized by oxidative stress and inflammation .

Research indicates that salicylcurcumin may also modulate several signaling pathways involved in inflammation and cancer progression, enhancing its efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Salicylcurcumin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow crystalline powder.
  • Solubility: While it is hydrophobic, it dissolves in organic solvents like dimethyl sulfoxide and ethanol but is practically insoluble in water.
  • Melting Point: The melting point is reported around 183 °C.

These properties influence its bioavailability and therapeutic applications, necessitating formulation strategies to enhance solubility and absorption .

Applications

Salicylcurcumin has garnered interest in various scientific fields due to its bioactive properties:

  • Biological Research: It serves as a model compound for studying curcuminoids' reactivity and their derivatives.
  • Medicine: Investigated for potential applications in treating cancer, diabetes, and neurodegenerative diseases due to its antioxidant and anti-inflammatory effects.
  • Nutraceuticals: Used in developing functional foods aimed at improving health outcomes related to oxidative stress.
  • Cosmetics: Incorporated into cosmetic formulations for its skin-protective properties.

Ongoing research continues to explore new applications and improve the bioavailability of salicylcurcumin through innovative delivery systems .

Introduction to Salicylcurcumin: A Hybrid Pharmacophore

Historical Evolution of Curcumin-Salicylic Acid Hybridization

The conceptual foundation for salicylcurcumin emerges from millennia of medicinal plant use and two centuries of pharmaceutical innovation:

  • Ancient Origins: Salicylic acid precursors (salicin) from Salix alba (white willow) were documented in Mesopotamian clay tablets (circa 2100 BC) and Hippocratic texts (460–377 BC) for fever and inflammation [1] [8]. Curcumin, extracted from Curcuma longa rhizomes, has been utilized for >4,000 years in Ayurvedic and Traditional Chinese Medicine (TCM) for wound healing and inflammatory conditions [1] [3].

  • Isolation and Structural Elucidation:

  • 1828: Salicin isolated from willow bark by Johann Buchner [8]
  • 1859: Hermann Kolbe synthesizes salicylic acid industrially via the Kolbe-Schmitt reaction [8]
  • 1815: Curcumin identified by Vogel and Pelletier, with structure confirmed in 1910 [3]

  • Modern Hybridization Drivers:

  • Curcumin's poor bioavailability (<1% systemic absorption) due to rapid metabolism and low aqueous solubility [3]
  • Salicylic acid's gastric irritation and dose-limiting toxicity [8]
  • Emergence of molecular hybridization (post-2000) as a strategy to merge pharmacophores while optimizing ADME properties [4] [6]

Table 1: Historical Timeline of Key Developments Leading to Salicylcurcumin

YearMilestoneSignificance
1763Edward Stone's clinical report on willow bark extractFirst scientific validation of Salix antipyretic effects
1876Stricker’s use of sodium salicylate for rheumatismEstablished anti-inflammatory application
1949Curcumin structure identificationEnabled synthetic modification
2000sHybrid drug concept formalizationRational design framework for molecules like salicylcurcumin

Structural and Functional Synergy in Salicylcurcumin

Salicylcurcumin’s molecular architecture strategically integrates key functional domains of both parent compounds:

  • Curcumin Moiety: Features a β-diketone linker flanked by phenolic rings (Fig. 1A), enabling:
  • Free radical scavenging via electron donation
  • Modulation of NF-κB, STAT3, and AP-1 signaling pathways
  • Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) [3]

  • Salicylic Acid Moiety: Contributes a carboxylic acid group ortho to a phenol (Fig. 1B), providing:

  • Irreversible COX-1/COX-2 acetylation (inherited from aspirin's mechanism)
  • Inhibition of IκB kinase β (IKKβ), suppressing NF-κB activation [8]

  • Hybrid Synergy: Covalent linkage (typically via ester or amide bond) yields:

  • Enhanced stability: Protection of curcumin's β-diketone from metabolic reduction
  • Dual-target engagement: Concurrent inhibition of COX enzymes and cancer proliferation pathways
  • Improved lipophilicity: Increased cellular uptake vs. salicylic acid (log P increase ≥1.5 units) [3] [6]

Table 2: Comparative Structural and Functional Properties

ComponentKey Structural ElementsPrimary Biological Actions
Curcuminβ-diketone, phenolic -OH groupsAntioxidant, NF-κB inhibition, anti-angiogenic
Salicylic acidCarboxylic acid, ortho-phenolic groupCOX inhibition, IKKβ suppression, anti-proliferative
SalicylcurcuminCovalently linked moieties preserving both domainsSynergistic anti-inflammatory and anticancer activity

Rationale for Hybrid Molecule Development in Medicinal Chemistry

The design of salicylcurcumin exemplifies three fundamental principles driving modern hybrid drug development:

  • Overcoming Pharmacokinetic Limitations:
  • Hybridization shields labile groups from phase I/II metabolism (e.g., curcumin's diketone)
  • Balances hydrophilicity/lipophilicity for enhanced membrane permeability vs. curcumin (aqueous solubility increased 12-fold in some analogs) [3] [6]
  • Multitarget Therapeutic Strategy:
  • Addresses cancer complexity via concurrent pathway inhibition (e.g., COX + STAT3)
  • Reduces drug resistance potential by targeting multiple nodes in disease networks [6] [9]
  • Streamlined Therapeutic Profiles:
  • Single-entity hybrids exhibit predictable pharmacokinetics vs. combination therapies
  • Mitigate drug-drug interactions inherent in multi-agent regimens
  • Lower systemic toxicity by minimizing off-target effects through optimized targeting [4] [6]

Table 3: Advantages of Hybrid Molecules over Combination Therapies

ParameterHybrid Molecules (e.g., Salicylcurcumin)Combination Therapy
PharmacokineticsUnified ADME profileVariable absorption/metabolism per drug
Dosing PrecisionSingle molar ratio fixed by designComplex dosing optimization required
Resistance RiskLower due to simultaneous target engagementHigher (sequential target inhibition)
Drug InteractionsMinimal (no competing compounds)Significant risk of metabolic interference

Properties

CAS Number

1236545-54-2

Product Name

Salicylcurcumin

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13-

InChI Key

YHTJEXHNRBHKKK-QHVQDVIZSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O

Synonyms

Salicylcurcuminoid

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.